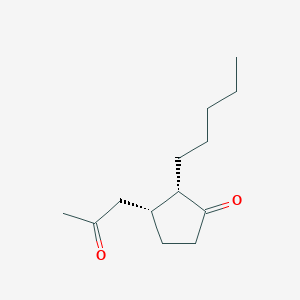
Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- is a chiral cyclopentanone derivative. This compound is notable for its unique structure, which includes a cyclopentanone ring substituted with a 2-oxopropyl group and a pentyl group. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- typically involves multiple steps. One common method includes the selective synthesis of cis-isomer-enriched cyclopentanone fragrances. For example, the synthesis of (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone involves four steps with an overall yield of 62% and 67% cis .
Industrial Production Methods
the principles of organic synthesis, such as the use of flow microreactor systems, can be applied to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fragrances.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific biological context and the enzymes present.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone, 3-(2-oxopropyl)-2-(pent-2-en-1-yl): This compound is similar in structure but differs in the position of the pentyl group.
Magnolione®: Another cyclopentanone derivative used in fragrances, with a different substitution pattern.
Uniqueness
Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both oxopropyl and pentyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
855433-08-8 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(2S,3R)-3-(2-oxopropyl)-2-pentylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-12-11(9-10(2)14)7-8-13(12)15/h11-12H,3-9H2,1-2H3/t11-,12+/m1/s1 |
Clave InChI |
PMVDYAQAPLAXSY-NEPJUHHUSA-N |
SMILES isomérico |
CCCCC[C@H]1[C@H](CCC1=O)CC(=O)C |
SMILES canónico |
CCCCCC1C(CCC1=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
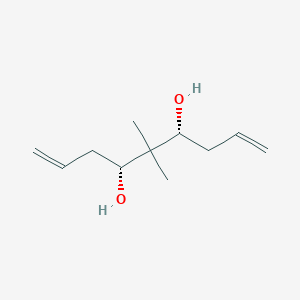
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
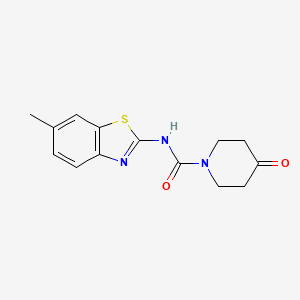
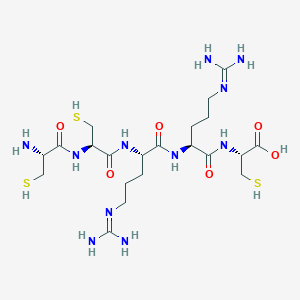
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)
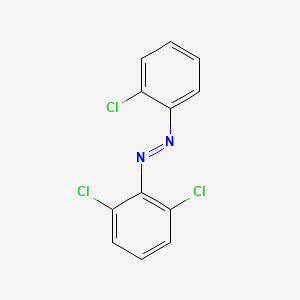
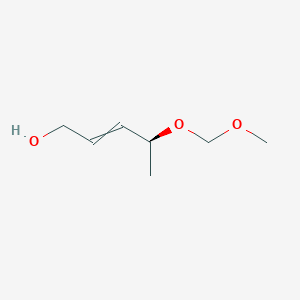
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
